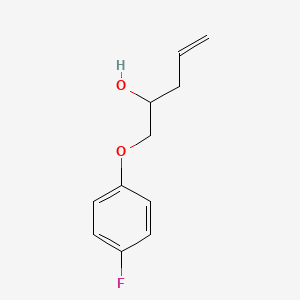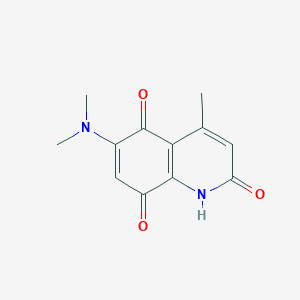
7-Hexadecene
Overview
Description
7-Hexadecene, also known as this compound, is a long-chain hydrocarbon with the molecular formula C₁₆H₃₂. It is an unsaturated alkene with a double bond located at the seventh carbon atom in the chain. This compound is part of the larger family of alkenes, which are characterized by the presence of at least one carbon-carbon double bond. This compound is a colorless liquid at room temperature and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Hexadecene can be synthesized through several methods. One common approach involves the reduction of ω-7-hexadecenlactone (ambrettolide) using lithium aluminum hydride (LAH). This reduction process yields cis-hexadec-7-ene-1,16-diol, which can then be further processed to obtain this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through the oligomerization of ethylene. This process involves the polymerization of ethylene molecules to form longer hydrocarbon chains, which are then selectively hydrogenated to produce the desired alkene. The reaction conditions typically include high pressure and temperature, along with the use of specific catalysts to control the polymerization process.
Chemical Reactions Analysis
Types of Reactions
7-Hexadecene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: The addition of hydrogen to the compound, typically resulting in the formation of saturated hydrocarbons.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃). These reactions are typically carried out under controlled conditions to prevent over-oxidation.
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.
Substitution: Halogenation reactions often use halogens like chlorine (Cl₂) or bromine (Br₂) in the presence of light or heat.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Saturated hydrocarbons such as hexadecane.
Substitution: Halogenated alkenes.
Scientific Research Applications
7-Hexadecene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a starting material for the production of various chemicals.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized as a surface-active agent, lubricant, and additive in various industrial processes.
Mechanism of Action
The mechanism of action of 7-Hexadecene involves its interaction with molecular targets such as lipid bilayers. It can permeate through these bilayers due to its non-polar nature and weak hydrogen bond acidity and basicity . This property makes it an excellent model for studying membrane permeability and the transport of molecules across biological membranes.
Comparison with Similar Compounds
7-Hexadecene can be compared with other similar compounds such as:
1-Hexadecene:
Bicyclo[7.7.0]hexadec-1(9)-ene: This compound has a bicyclic structure and different chemical properties.
This compound is unique due to its specific double bond position, which influences its reactivity and interactions with other molecules.
Properties
CAS No. |
18899-19-9 |
|---|---|
Molecular Formula |
C16H32 |
Molecular Weight |
224.42 g/mol |
IUPAC Name |
hexadec-7-ene |
InChI |
InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16H2,1-2H3 |
InChI Key |
JZPUSPPFVAJNGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(3-Fluorobenzyl)amino]pyridine-4-carboxylic acid](/img/structure/B8430014.png)









![2-[(3-Methyl-2-buten-1-yl)oxy]benzoic acid](/img/structure/B8430089.png)
![2-Methyl-5-{[3-(trifluoromethyl)benzoyl]amino}benzoic acid](/img/structure/B8430099.png)


